2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)
Overview
Description
2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) is an ester compound known for its unique structural features. This molecule contains multiple ester functional groups and long alkyl chains, making it particularly interesting in both synthetic organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) typically involves esterification reactions. One possible route includes the reaction between 2,2-bis(hydroxymethyl)-1,3-propanediol and 2-hexyldecanoic acid, employing catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds by forming ester bonds through the elimination of water molecules.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The raw materials, such as 2,2-bis(hydroxymethyl)-1,3-propanediol and 2-hexyldecanoic acid, are mixed in stoichiometric ratios and passed through a reactor system where the esterification reaction takes place under controlled temperatures and pressures. Industrial catalysts, like metal oxides, can also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) primarily undergoes:
Hydrolysis: : Breaking down into its constituent acids and alcohols in the presence of water and acid/base catalysts.
Oxidation: : Mild oxidation can lead to the formation of peroxides.
Substitution Reactions: : Particularly nucleophilic substitution at the ester sites.
Common Reagents and Conditions Used in These Reactions
Hydrolysis: : Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, under aqueous conditions.
Oxidation: : Reagents like hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: : Nucleophiles like amines or thiols in appropriate solvents.
Major Products Formed from These Reactions
Hydrolysis: : Produces 2-hexyldecanoic acid and the corresponding alcohols.
Oxidation: : Can lead to the formation of oxides or peroxides.
Substitution: : Depending on the nucleophile, a variety of substituted esters can be produced.
Scientific Research Applications
2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) has diverse scientific research applications:
Chemistry: : Used as a model compound in esterification studies and polymer synthesis.
Biology: : Explored for its potential in lipid studies and membrane biology due to its long alkyl chains.
Medicine: : Investigated for its role in drug delivery systems, particularly in lipid-based formulations.
Industry: : Utilized in the production of specialty lubricants, plasticizers, and surfactants.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects primarily through its ester functional groups and hydrophobic alkyl chains. These features allow it to interact with lipid bilayers and other hydrophobic environments.
Molecular Targets and Pathways Involved
Lipid Membranes: : Incorporation into lipid bilayers affects membrane fluidity and permeability.
Enzymatic Interactions: : Ester bonds may be targeted by esterases, influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other esters with shorter alkyl chains, 2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) exhibits unique properties due to its extensive hydrophobic regions. This enhances its utility in applications requiring strong lipid interactions.
Similar Compounds List
Diethyl Phthalate: : Another ester with applications in plasticizers.
Glycerol Triheptanoate: : A triglyceride with shorter chains.
Dioctyl Adipate: : Used in similar industrial applications but with different chemical properties.
This compound's structural complexity and functional versatility make it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
[3-(2-hexyldecanoyloxy)-2,2-bis(2-hexyldecanoyloxymethyl)propyl] 2-hexyldecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H132O8/c1-9-17-25-33-37-45-53-61(49-41-29-21-13-5)65(70)74-57-69(58-75-66(71)62(50-42-30-22-14-6)54-46-38-34-26-18-10-2,59-76-67(72)63(51-43-31-23-15-7)55-47-39-35-27-19-11-3)60-77-68(73)64(52-44-32-24-16-8)56-48-40-36-28-20-12-4/h61-64H,9-60H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQEJQNRSFRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(COC(=O)C(CCCCCC)CCCCCCCC)(COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H132O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014984 | |
Record name | 2,2-Bis(((2-hexyl-1-oxodecyl)oxy)methyl)-1,3-propanediyl bis(2-hexyldecanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1089.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60623-04-3 | |
Record name | 1,1′-[2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl] bis(2-hexyldecanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60623-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-hexyl-, 1,1'-(2,2-bis(((2-hexyl-1-oxodecyl)oxy)methyl)-1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060623043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-hexyl-, 1,1'-[2,2-bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(((2-hexyl-1-oxodecyl)oxy)methyl)-1,3-propanediyl bis(2-hexyldecanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.